molecular formula C14H21NO B12708958 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol CAS No. 1422011-96-8

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol

Cat. No.: B12708958
CAS No.: 1422011-96-8
M. Wt: 219.32 g/mol
InChI Key: BVFHNVKBHVCTBH-KAMYIIQDSA-N
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Description

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a dimethylamino group attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylaminophenol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol is unique due to the presence of the (Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

1422011-96-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol

InChI

InChI=1S/C14H21NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,16H,5,10H2,1-4H3/b14-11-

InChI Key

BVFHNVKBHVCTBH-KAMYIIQDSA-N

Isomeric SMILES

CC/C(=C(\C)/CN(C)C)/C1=CC(=CC=C1)O

Canonical SMILES

CCC(=C(C)CN(C)C)C1=CC(=CC=C1)O

Origin of Product

United States

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